molecular formula C8H7BrF3NO2S B6357339 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95% CAS No. 1621415-14-2

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%

Cat. No. B6357339
CAS RN: 1621415-14-2
M. Wt: 318.11 g/mol
InChI Key: AKZPPIIZPSRRIV-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a chemical compound with the molecular formula BrC6H3(CF3)SO2NH2 . It has a molecular weight of 304.08 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide can be represented by the SMILES string NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F . The InChI representation is 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) .


Physical And Chemical Properties Analysis

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a solid substance . Its melting point is between 185-189 °C .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) details the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

Ranganatha et al. (2018) synthesized a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including compounds containing benzenesulfonamide. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis and Structural Characterization

Cheng De-ju (2015) conducted research on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study focused on the preparation of intermediates and novel compounds involving benzenesulfonamide, which can be used as candidate compounds for drug development (De-ju, 2015).

Photophysicochemical Properties

Öncül et al. (2022) synthesized compounds including zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their study explored the photophysical and photochemical properties of these compounds, revealing potential applications in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Efflux Pump Inhibitory Effect

Oliveira-Tintino et al. (2021) evaluated a series of 1,8-naphthyridines sulfonamides for their inhibitory effects on the MepA efflux pump in Staphylococcus aureus. This study aimed to explore the potential of these compounds as efflux pump inhibitors, which could contribute to the development of novel therapeutic agents (Oliveira-Tintino et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZPPIIZPSRRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate EU using methylamine and 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. 1H NMR (500 MHz, CDCl3) δ 8.46-8.29 (d, J=2.4, 1H), 7.99-7.79 (d, J=8.3, 1H), 7.79-7.59 (dd, J=8.3, 2.3, 1H), 5.20-5.01 (d, J=6.4, 1H), 2.80-2.56 (d, J=5.3, 3H).
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